

3-Cyano-4-(trifluoromethyl)pyridine chemical structure.

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Compound of Interest

Compound Name: *4-(Trifluoromethyl)nicotinonitrile*

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An In-Depth Technical Guide to 3-Cyano-4-(trifluoromethyl)pyridine

Authored by: Gemini, Senior Application Scientist Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable scaffolds for the development of novel, high-efficacy molecules. Among these, 3-Cyano-4-(trifluoromethyl)pyridine stands out as a pivotal building block. The strategic placement of a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a versatile cyano (-CN) group on the pyridine core creates a unique electronic and steric profile. This guide provides an in-depth analysis of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. [1][2] The pyridine ring itself is a privileged heterocycle, prevalent in numerous biologically active compounds, where it often engages in crucial binding interactions.[3][4] The combination of these features makes 3-Cyano-4-(trifluoromethyl)pyridine and its derivatives highly valuable intermediates for creating sophisticated molecules with potential therapeutic or agrochemical applications.[3][4][5]

Physicochemical and Structural Properties

3-Cyano-4-(trifluoromethyl)pyridine, also known as **4-(trifluoromethyl)nicotinonitrile**, is a solid organic compound characterized by the following identifiers and properties.

Table 1: Core Compound Identification and Properties

Property	Value	Source
CAS Number	13600-43-6	[6] [7]
Molecular Formula	C ₇ H ₃ F ₃ N ₂	[6] [7]
Molecular Weight	172.11 g/mol	[6]
Accurate Mass	172.0248 g/mol	[6]
Appearance	Off-white to light brown solid	[8]
SMILES	FC(F)(F)C1=C(C#N)C=NC=C1	[6]
InChI	InChI=1S/C7H3F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h1-2,4H	[6]

The structure consists of a pyridine ring substituted at the 3-position with a cyano group and at the 4-position with a trifluoromethyl group. The powerful electron-withdrawing nature of both substituents significantly influences the reactivity of the pyridine ring, making it susceptible to certain nucleophilic reactions.

Synthesis and Reactivity Profile

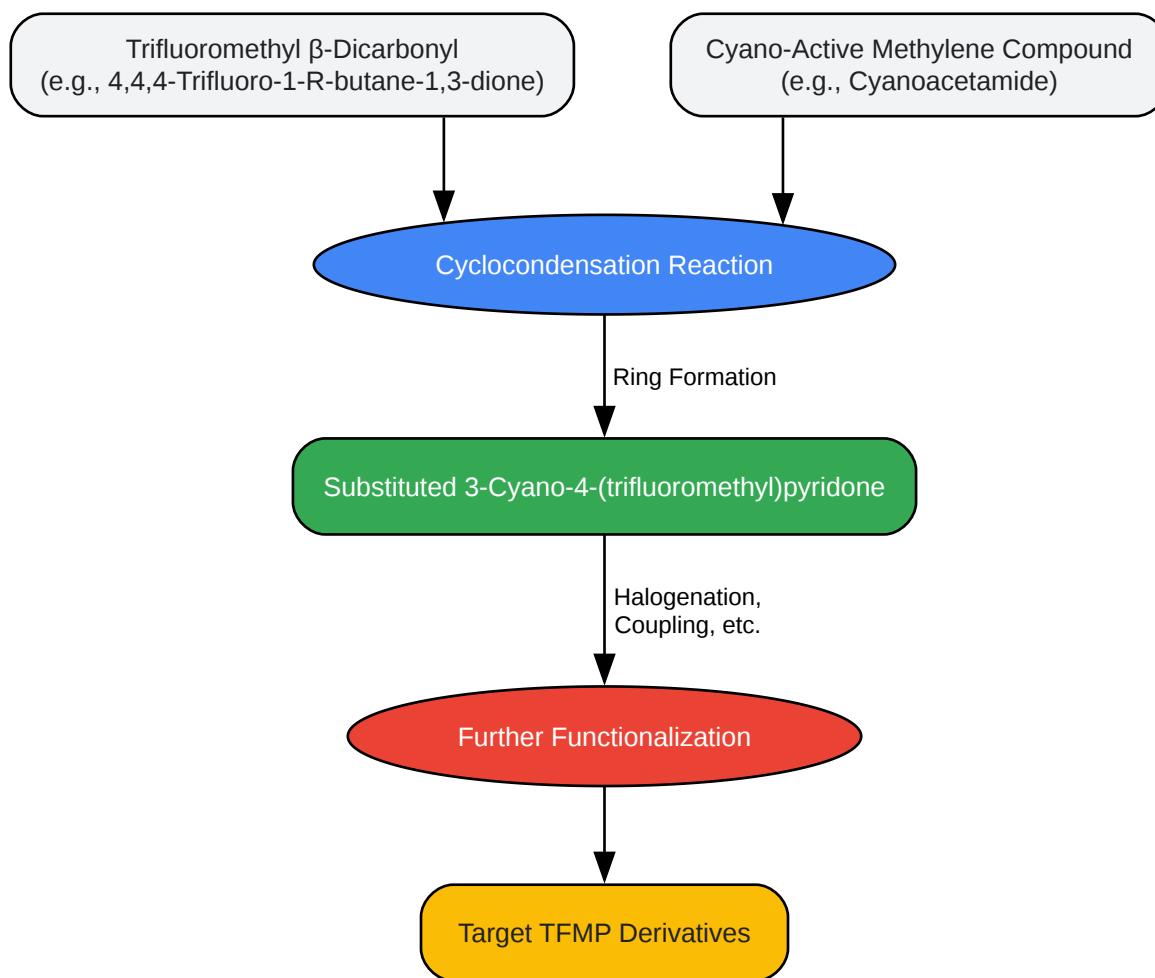
Synthetic Methodologies

The synthesis of trifluoromethylpyridines (TFMPs) can be broadly approached through two primary strategies:

- **Modification of Pre-existing Rings:** A common industrial method involves the chlorination and subsequent fluorination of picoline (methylpyridine) precursors.[\[3\]](#) This process allows for the introduction of the trifluoromethyl group onto a pre-formed pyridine ring.

- Ring Construction (Cyclocondensation): This "bottom-up" approach involves building the pyridine ring from smaller, acyclic precursors, at least one of which already contains a trifluoromethyl group.^[3] For example, trifluoromethyl- β -dicarbonyl compounds are versatile building blocks that can react with reagents like cyanoacetamide or cyanothioacetamide to form substituted cyanopyridinone or pyridinethione rings.^{[9][10]}

A generalized workflow for a cyclocondensation synthesis is depicted below.



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Caption: Generalized cyclocondensation workflow for synthesizing TFMP derivatives.

Chemical Reactivity

The reactivity of 3-Cyano-4-(trifluoromethyl)pyridine is governed by its functional groups:

- Pyridine Ring: The electron-deficient nature of the ring, exacerbated by the $-CF_3$ and $-CN$ groups, makes it a substrate for nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present at the 2- or 6-positions. Dihalogenated derivatives, such as 3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine, are versatile intermediates for this reason.[5]
- Cyano Group: The nitrile functionality is a versatile chemical handle. It can undergo:
 - Hydrolysis to form a carboxylic acid or an amide.
 - Reduction to form an aminomethyl group.
 - Cyclization reactions, acting as an electrophile or participating in cycloadditions to build fused heterocyclic systems like thieno[2,3-b]pyridines.[9][10]
- Trifluoromethyl Group: The C-F bonds are exceptionally strong, making the $-CF_3$ group generally stable under many reaction conditions. Its primary role is electronic, withdrawing electron density from the ring and enhancing the molecule's lipophilicity and metabolic stability.

Applications in Drug Discovery and Agrochemicals

3-Cyano-4-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.

- Pharmaceutical Development: The trifluoromethylpyridine scaffold is a key component in many modern pharmaceuticals. Its derivatives have been investigated for use as anticancer agents, with studies showing they can inhibit specific kinases involved in tumor proliferation. [1] The unique properties imparted by the trifluoromethyl group can lead to improved pharmacokinetic profiles and better therapeutic outcomes.[1]
- Agrochemical Synthesis: This compound is a building block for advanced agrochemicals, including herbicides and fungicides.[3][5] For instance, derivatives like Pyroxsulam, an herbicide, and Fluopicolide, a fungicide, contain a trifluoromethylpyridine core, which is critical to their mode of action and efficacy.[3] The stability and electronic nature of the scaffold contribute to the potency and selectivity of these agricultural products.

Spectroscopic Characterization Profile

The structure of 3-Cyano-4-(trifluoromethyl)pyridine and its derivatives can be unambiguously confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Signatures

Technique	Characteristic Features
FT-IR	Strong, sharp absorption band for C≡N (cyano) stretching (~2230-2250 cm ⁻¹). ^{[11][12]} Strong absorptions for C-F bonds in the -CF ₃ group (~1100-1350 cm ⁻¹). ^[11] Aromatic C=C and C=N stretching bands for the pyridine ring (~1400-1600 cm ⁻¹).
¹ H NMR	Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons at the C2, C5, and C6 positions of the pyridine ring, showing characteristic coupling patterns.
¹³ C NMR	A signal for the cyano carbon (~115-120 ppm). A quartet for the trifluoromethyl carbon due to coupling with fluorine atoms. Distinct signals for the six carbons of the substituted pyridine ring.
¹⁹ F NMR	A singlet in the region characteristic for a -CF ₃ group attached to an aromatic ring.
Mass Spec.	A molecular ion peak (M ⁺) corresponding to the compound's molecular weight (e.g., m/z = 172.11 for the parent compound). ^[10]

Safety and Handling

Based on safety data sheets for this compound and structurally similar chemicals, 3-Cyano-4-(trifluoromethyl)pyridine should be handled with appropriate care in a laboratory setting.

- Hazards: The compound is generally classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[13] Some related compounds are listed as toxic if swallowed, in contact with skin, or if inhaled.[14]
- Precautionary Measures:
 - Use only in a well-ventilated area, such as a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a dry, well-ventilated place.[15]

Representative Experimental Protocol

The following protocol is an example of a synthetic procedure used to create a related 3-cyano-4-(trifluoromethyl)pyridine derivative, illustrating the practical application of the cyclocondensation strategy.

Synthesis of 4-(Trifluoromethyl)-6-(thiophen-2-yl)-2-thioxo-1,2-dihdropyridine-3-carbonitrile[10]

- Reagent Preparation:
 - Prepare equimolar amounts of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione and 2-cyanothioacetamide.
- Reaction Setup:
 - In a mortar, combine the two solid reagents.
- Solvent-Free Grinding:
 - Grind the mixture vigorously with a pestle at room temperature (25 °C) under solvent-free conditions. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

This green chemistry approach often leads to short reaction times and excellent yields.

- Work-up and Isolation:
 - Upon reaction completion, the resulting solid product is typically purified without extensive work-up.
 - Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain the pure product.
- Characterization:
 - Confirm the structure of the resulting pyridinethione derivative using FT-IR, NMR (^1H , ^{13}C), and Mass Spectrometry to verify the formation of the heterocyclic ring and the presence of all expected functional groups.

This protocol highlights a simple, efficient, and environmentally benign method for synthesizing complex pyridine systems from trifluoromethyl-containing building blocks.[\[10\]](#)

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